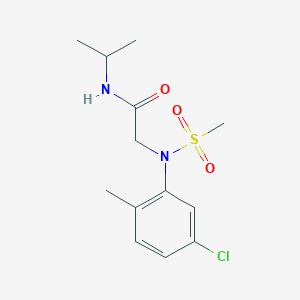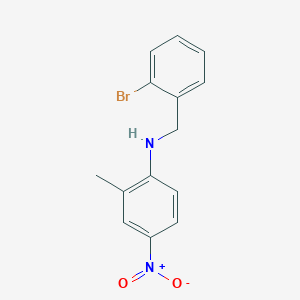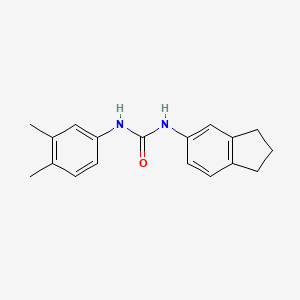![molecular formula C18H18F2N2O5S B5139119 N-[2-(difluoromethoxy)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5139119.png)
N-[2-(difluoromethoxy)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(difluoromethoxy)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide, commonly known as DFB, is a small molecule inhibitor that has shown potential in scientific research applications. DFB has been found to inhibit the activity of several enzymes, including carbonic anhydrase and metalloproteinases, which play important roles in various physiological processes.
作用機序
DFB inhibits the activity of carbonic anhydrase and metalloproteinases by binding to the active site of these enzymes. This binding prevents the enzymes from carrying out their normal functions, leading to a decrease in the activity of these enzymes. The inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions, which are important for maintaining the pH balance in the body. The inhibition of metalloproteinases leads to a decrease in the breakdown of extracellular matrix proteins, which play important roles in tissue remodeling and angiogenesis.
Biochemical and Physiological Effects
DFB has been found to have several biochemical and physiological effects. Inhibition of carbonic anhydrase by DFB leads to a decrease in the production of bicarbonate ions, which can lead to a decrease in the pH of the extracellular fluid. Inhibition of metalloproteinases by DFB leads to a decrease in the breakdown of extracellular matrix proteins, which can lead to a decrease in tissue remodeling and angiogenesis.
実験室実験の利点と制限
DFB has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been found to be a potent inhibitor of carbonic anhydrase and metalloproteinases, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, DFB also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the study of DFB. One possible direction is the development of more potent and selective inhibitors of carbonic anhydrase and metalloproteinases. Another direction is the investigation of the role of DFB in the regulation of other physiological processes, such as inflammation and immune function. Finally, the development of DFB-based drugs for the treatment of cancer and other diseases is an important area of future research.
合成法
DFB can be synthesized using a multi-step process that involves the reaction of difluoromethyl ether with 2-nitrophenol to form 2-(difluoromethoxy)phenol. This intermediate is then reacted with 3-(morpholin-4-ylsulfonyl)benzoyl chloride to form DFB. The synthesis method has been optimized to produce high yields of pure DFB.
科学的研究の応用
DFB has been found to be a potent inhibitor of carbonic anhydrase, which is an enzyme that plays a key role in regulating acid-base balance in the body. DFB has also been found to inhibit the activity of metalloproteinases, which are enzymes that play important roles in tissue remodeling and angiogenesis. These properties make DFB a promising compound for the development of drugs for the treatment of cancer and other diseases.
特性
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O5S/c19-18(20)27-16-7-2-1-6-15(16)21-17(23)13-4-3-5-14(12-13)28(24,25)22-8-10-26-11-9-22/h1-7,12,18H,8-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKLNIGRDSBFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(difluoromethoxy)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5139040.png)
![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}benzoic acid](/img/structure/B5139047.png)
![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139052.png)
![10,11-dimethoxy-6-(4-methoxyphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B5139060.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B5139065.png)
![N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5139070.png)

![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5139083.png)
![1,4-dimethyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5139097.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide](/img/structure/B5139127.png)

![11-(4-biphenylyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5139147.png)